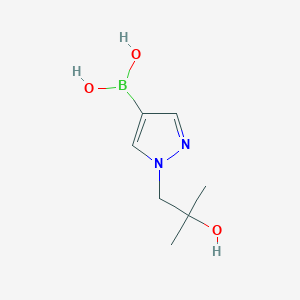
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a hydroxy-methylpropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura couplings due to their efficiency and scalability. The process typically includes the preparation of the boronic acid precursor, followed by the coupling reaction under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the boronic acid group can produce a borane.
Wissenschaftliche Forschungsanwendungen
(1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Boronic acids are known to inhibit serine proteases, making them useful in the study of enzyme mechanisms.
Medicine: Boronic acid derivatives are being explored as potential therapeutic agents, particularly in the treatment of cancer and diabetes.
Industry: They are used in the production of pharmaceuticals, agrochemicals, and materials science
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound used as a solvent and intermediate in organic synthesis.
3(5)-Substituted Pyrazoles: These compounds are structurally similar to (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid and are used in the synthesis of more complex heterocyclic systems.
Uniqueness
What sets this compound apart is its unique combination of a boronic acid group with a pyrazole ring, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in medicinal chemistry and enzyme inhibition studies.
Eigenschaften
Molekularformel |
C7H13BN2O3 |
|---|---|
Molekulargewicht |
184.00 g/mol |
IUPAC-Name |
[1-(2-hydroxy-2-methylpropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O3/c1-7(2,11)5-10-4-6(3-9-10)8(12)13/h3-4,11-13H,5H2,1-2H3 |
InChI-Schlüssel |
VOBCXOGHSBTUTF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1)CC(C)(C)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


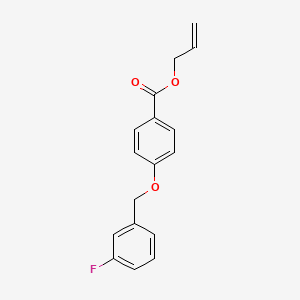
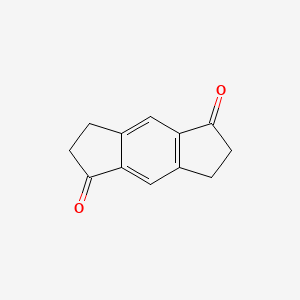


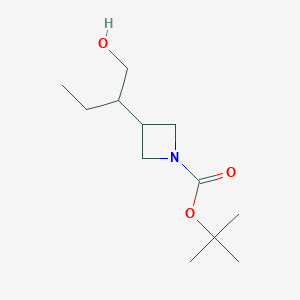

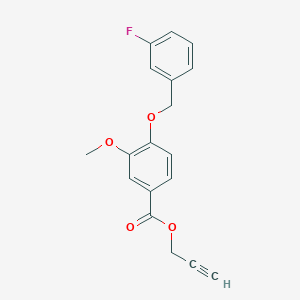
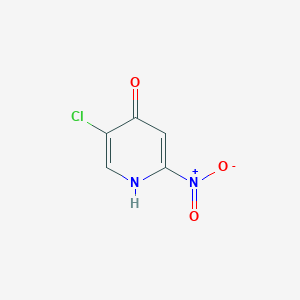
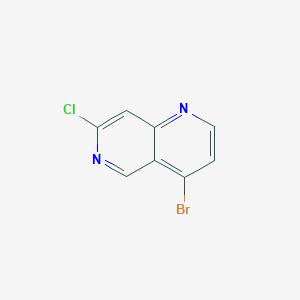
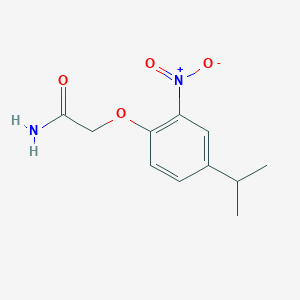
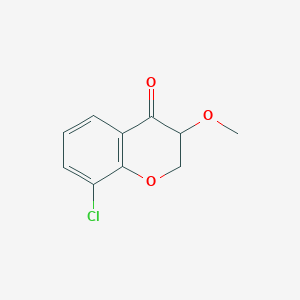
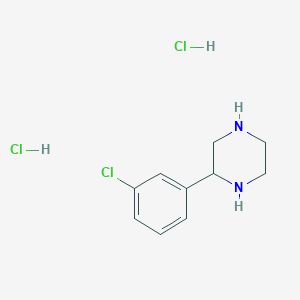

![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
